Demethylagrimonolide 6-O-glucoside
Description
Demethylagrimonolide 6-O-glucoside (CAS: 1257408-55-1) is a coumarin-derived glycoside characterized by the absence of a methyl group on its aglycone backbone compared to its methylated counterpart, agrimonolide 6-O-glucoside (CAS: 126223-29-8). This compound is primarily isolated from Melicope pteleifolia (), a plant known for its diverse secondary metabolites. The glucosylation at the 6-O position enhances its solubility and may modulate its biological activity, making it a subject of interest in phytochemical research.
Properties
Molecular Formula |
C23H26O10 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(3S)-8-hydroxy-3-[2-(4-hydroxyphenyl)ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C23H26O10/c24-10-17-19(27)20(28)21(29)23(33-17)32-15-8-12-7-14(31-22(30)18(12)16(26)9-15)6-3-11-1-4-13(25)5-2-11/h1-2,4-5,8-9,14,17,19-21,23-29H,3,6-7,10H2/t14-,17+,19+,20-,21+,23+/m0/s1 |
InChI Key |
QGOYZOZLRJZGAK-XMFIXVCISA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)C2=C1C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC4=CC=C(C=C4)O |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)CCC4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Demethylagrimonolide 6-O-glucoside can be synthesized through enzymatic synthesis, which involves the use of enzymes as catalysts to convert substrates into the desired product . This method is preferred due to its high specificity and efficiency. The enzymatic synthesis process typically involves the use of glycosyltransferases to attach a glucose moiety to the aglycone part of the molecule.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . The compound is then formulated into various products for research and commercial use.
Chemical Reactions Analysis
Types of Reactions: Demethylagrimonolide 6-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products.
Scientific Research Applications
Chemistry: In chemistry, Demethylagrimonolide 6-O-glucoside is used as a reference standard for analytical methods such as HPLC and NMR spectroscopy . It is also used in the synthesis of other coumarin derivatives for research purposes.
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is used in various assays to evaluate its effects on cellular processes and pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role in the treatment of inflammatory diseases and its potential as an anticancer agent.
Industry: In the industrial sector, this compound is used in the formulation of cosmetic products due to its antioxidant properties. It is also used in the food industry as a natural additive.
Mechanism of Action
The mechanism of action of Demethylagrimonolide 6-O-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural and physicochemical differences between demethylagrimonolide 6-O-glucoside and analogous compounds:
Key Observations :
- Aglycone Diversity: Unlike aureusidin 6-O-glucoside (aurone class) and maritimetin 6-O-glucoside (flavonol), this compound belongs to the coumarin family, which is associated with distinct bioactivities such as anticoagulant and anti-inflammatory effects ().
Analytical Characterization
- HPLC-MS: this compound and its analogs are typically analyzed using reversed-phase HPLC coupled with mass spectrometry. For example, maritimetin 6-O-glucoside shows characteristic fragment ions at m/z 285.0400 (aglycone) and 162 (glucose loss) ().
- NMR Spectroscopy: Agrimonolide derivatives display distinct 1H-NMR signals for coumarin protons (e.g., aromatic singlets) and glucose anomeric protons (~δ 4.8–5.2) ().
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